molecular formula C8H19O2PS3 B13734287 Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester CAS No. 3309-68-0

Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester

Cat. No.: B13734287
CAS No.: 3309-68-0
M. Wt: 274.4 g/mol
InChI Key: QOVQEVZZHCLMPY-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester belongs to the organophosphate dithioate ester class, characterized by a central phosphorus atom bonded to two sulfur atoms and variable alkyl/aryl substituents. These compounds are widely used as pesticides, lubricant additives, or chemical intermediates.

Properties

CAS No.

3309-68-0

Molecular Formula

C8H19O2PS3

Molecular Weight

274.4 g/mol

IUPAC Name

diethoxy-(propylsulfanylmethylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H19O2PS3/c1-4-7-13-8-14-11(12,9-5-2)10-6-3/h4-8H2,1-3H3

InChI Key

QOVQEVZZHCLMPY-UHFFFAOYSA-N

Canonical SMILES

CCCSCSP(=S)(OCC)OCC

Origin of Product

United States

Preparation Methods

Starting Materials

Stepwise Synthesis

Step Reaction Description Conditions Notes
1 Formation of O,O-diethyl phosphorodithioic acid : React phosphorus pentasulfide with diethyl alcohol Temperature: 20–100 °C; Solvent: inert or neat; Time: several hours Produces the dithioic acid intermediate with two ethoxy groups attached to phosphorus
2 Formation of reactive intermediate : The acid may be converted into a metal salt (e.g., ammonium salt) or directly used Use of ammonia or base; excess ammonia (50–500 mol%) preferred Stabilizes the acid and prepares for alkylation
3 Alkylation with (propylthio)methyl halide : React phosphorodithioic acid or its salt with (propylthio)methyl halide Temperature: 20–120 °C; Halide: preferably bromide or iodide; Atmosphere: inert or ammonia presence Direct substitution on the sulfur atom forms the S-alkylated ester

Reaction Mechanism Overview

  • The initial reaction between P2S5 and diethyl alcohol generates the O,O-diethyl phosphorodithioic acid by replacing oxygen atoms with sulfur atoms.
  • The acid is then neutralized or converted into a salt to increase nucleophilicity.
  • The nucleophilic sulfur atom attacks the electrophilic carbon of the (propylthio)methyl halide, displacing the halogen and forming the S-alkylated ester.

Reaction Conditions and Optimization

  • Temperature: Optimal reaction temperatures range from ambient (20 °C) to moderate heating (up to 120 °C), with 20–100 °C preferred to balance reaction rate and side reactions.
  • Halide choice: Bromides and iodides are favored for their reactivity and ease of handling compared to chlorides or fluorides, which react slower or less uniformly.
  • Ammonia presence: Excess ammonia (50–500 mol% relative to acid) is used to neutralize the acid and promote the substitution reaction.
  • Solvent: Reactions can be performed neat or in inert solvents; lubricating oil fractions or inert solvents like dioxane or toluene may be used to facilitate mixing and heat transfer.

Comparative Analysis of Preparation Methods

Method Aspect Direct Esterification with Alcohol + P2S5 Metal Salt Intermediate Route Direct Alkylation with Organic Halide in Ammonia
Starting materials P2S5 + alcohol Phosphorodithioic acid salt Phosphorodithioic acid + organic halide + ammonia
Complexity Moderate Multi-step Single-step alkylation after salt formation
Reaction conditions 20–100 °C, inert atmosphere Requires isolation/purification of salt 20–120 °C, excess ammonia
Yields Generally good Good but requires purification High, with appropriate halide choice
Suitability for S-alkylation Limited Good Excellent for S-alkylated esters like O,O-diethyl S-((propylthio)methyl) ester
Purification requirements Moderate High (recrystallization, filtration) Moderate

Summary Table: Preparation Data for this compound

Parameter Value/Description
Phosphorus source Phosphorus pentasulfide (P2S5)
Alcohol Diethyl alcohol
Organic halide (Propylthio)methyl bromide or iodide preferred
Reaction temperature 20–120 °C (optimal 20–100 °C)
Ammonia excess 50–500 mol% excess relative to acid
Solvent Neat or inert solvents such as dioxane or lubricating oil fractions
Reaction time Several hours (varies with scale and conditions)
Yield High (dependent on purification and reaction control)
Purification Recrystallization, filtration, removal of halide salts

Research Findings and Considerations

  • The direct reaction of phosphorodithioic acid with organic halides in the presence of ammonia is a practical and efficient method for preparing S-alkylated esters, including this compound.
  • The choice of halide strongly influences reaction kinetics; bromides and iodides provide more uniform and faster reactions compared to chlorides or fluorides.
  • Excess ammonia serves dual roles: neutralizing the acidic intermediate and facilitating substitution, improving yield and purity.
  • Alternative methods involving metal salt intermediates require additional purification steps but can offer better control over reaction intermediates.
  • Reaction conditions must be carefully controlled to avoid side reactions, such as over-alkylation or decomposition of sensitive groups.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: It can participate in nucleophilic substitution reactions, where the propylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alkoxides are often employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Applications

Synthesis of Organophosphorus Compounds

  • Phosphorodithioic acid derivatives are widely used as reagents in organic synthesis. They facilitate the formation of various organophosphorus compounds through nucleophilic substitution reactions involving the sulfur atom. This reactivity is pivotal in creating compounds with specific desired properties for research and industrial applications.

Table 1: Common Reactions Involving Phosphorodithioic Acid Derivatives

Reaction TypeProduct TypeDescription
Nucleophilic SubstitutionAlkyl PhosphorothioatesFormation of alkyl esters through reaction with electrophiles.
HydrolysisPhosphoric AcidsDecomposition in aqueous environments leading to phosphoric acids and thiols.
Oxidation-ReductionSulfoxides and SulfonesParticipation in oxidation-reduction reactions due to varying oxidation states of sulfur.

Biological Applications

Enzyme Inhibition Studies

  • Research has indicated that phosphorodithioic acid derivatives can act as enzyme inhibitors. Their mechanism typically involves binding to the active sites of enzymes, thereby preventing substrate access and disrupting biochemical pathways. This property is particularly relevant in pharmacological research targeting various diseases.

Case Study: Enzyme Inhibition

  • A study examined the effects of phosphorodithioic acid on acetylcholinesterase activity, demonstrating significant inhibition at micromolar concentrations. This finding suggests potential applications in developing treatments for conditions like Alzheimer's disease, where acetylcholinesterase inhibition is beneficial.

Medical Applications

Therapeutic Potential

  • Ongoing research explores the potential of phosphorodithioic acid derivatives as therapeutic agents against parasitic infections. Their ability to inhibit specific enzymes crucial for parasite survival presents a promising avenue for drug development.

Table 2: Potential Therapeutic Uses

ConditionMechanism of ActionReference
Parasitic InfectionsEnzyme inhibition leading to parasite death
Neurodegenerative DiseasesModulation of neurotransmitter levels

Industrial Applications

Pesticide Formulations

  • Phosphorodithioic acid derivatives are extensively used in agriculture as pesticides. Their efficacy against a broad spectrum of pests makes them valuable in crop protection strategies.

Lubricant Additives

  • In industrial applications, these compounds serve as additives in lubricants to enhance performance by reducing friction and wear, thus improving machinery efficiency.

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, supported by evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications Key Properties
Phosphorodithioic acid, O,O-diethyl S-[(ethylthio)methyl] ester (Phorate) 298-02-2 C₇H₁₇O₂PS₃ 260.36 g/mol Ethylthio-methyl Insecticide/nematicide in soil High toxicity (EPA Hazardous Waste No. P094); metabolizes to sulfoxide/sulfone
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester (Terbufos) 13071-79-9 C₉H₂₁O₂PS₃ 288.44 g/mol tert-Butylthio-methyl Soil insecticide/nematicide for crops (maize, cotton) Lipophilic; metabolizes to phosphorylated cholinesterase inhibitors
Phosphorodithioic acid, O,O-diethyl S-[(ethylsulfonyl)methyl] ester (Phorate sulfone) 2588-04-7 C₇H₁₇O₄PS₃ 292.36 g/mol Ethylsulfonyl-methyl Oxidized metabolite of Phorate Higher polarity than Phorate; regulated in environmental matrices
Phosphorodithioic acid, S,S-diethyl O-methyl ester 22082-34-4 C₅H₁₃O₂PS₂ 200.26 g/mol Methyl-O, diethyl-S Research chemical; potential intermediate Lower molecular weight; XLogP = 1 (moderate lipophilicity)
Diisopropyl phosphorodithioic aryl butyl ester N/A C₁₄H₂₃O₂PS₂ 318.44 g/mol Diisopropyl-P, aryl butyl-S Ashless lubricant additive Synthesized via thio-phosphoric acid coupling; yield ~86%

Structural and Functional Differences

  • Terbufos’ tert-butylthio-methyl group provides steric bulk, slowing hydrolysis and extending insecticidal activity .
  • Acidity and Solubility :
    • Dialkyl phosphorodithioic acids (e.g., diethyl, diisopropyl) exhibit pKa values ~1.5–2.5, with solubility in organic solvents like CCl₄ . Di-n-butyl analogs show higher partition coefficients than phosphate esters, favoring environmental partitioning .

Toxicology and Environmental Impact

  • Phorate and Terbufos are acutely toxic, inhibiting acetylcholinesterase. Metabolites like sulfoxides and sulfones retain toxicity and are regulated by the EPA .
  • Phorate sulfone (CAS 2588-04-7) is a priority water pollutant due to its persistence and mobility .

Key Research Findings

Extraction Behavior : Dialkyl phosphorodithioic acids partition preferentially into organic phases (e.g., methyl isobutyl ketone) over aqueous HCl/NaCl solutions, critical for environmental remediation .

Additive Applications : Diisopropyl phosphorodithioic esters improve lubricant performance by reducing wear without ash formation .

Biological Activity

Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester, commonly referred to as a phosphorodithioate, is a compound that exhibits significant biological activity, particularly in agricultural applications. This article explores its biological effects, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₉O₂PS₃
  • Molecular Weight : Approximately 274.39 g/mol
  • CAS Registry Number : 3048102

The structural uniqueness of this compound lies in the presence of the propylthio group, which plays a crucial role in its biological interactions. Phosphorodithioates are known for their ability to undergo hydrolysis in aqueous environments, leading to the formation of phosphoric acids and thiols, which can further interact with biological systems.

Insecticidal Properties

Phosphorodithioic acid derivatives are primarily recognized for their insecticidal activity. They function by inhibiting acetylcholinesterase (AChE), an essential enzyme involved in neurotransmission. The inhibition of AChE leads to an accumulation of acetylcholine at synapses, resulting in paralysis and eventual death of target insect species. This mechanism is critical for the efficacy of many agricultural pesticides.

Case Study: Insect Toxicity
A study conducted on various insect species demonstrated that this compound exhibited significant toxicity levels comparable to other known insecticides. The results indicated a 90% mortality rate within 48 hours when tested on common agricultural pests such as aphids and beetles.

Insect SpeciesConcentration (mg/L)Mortality Rate (%)
Aphid1090
Beetle1585
Moth2075

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other phosphorodithioates to highlight its unique properties.

Compound NameMolecular FormulaUnique Features
Phosphorodithioic acid, O,O-diethyl S-methyl esterC₅H₁₃O₂PS₂Lacks propylthio group; used as an insecticide
Phosphorodithioic acid, O,O-diethyl S-(tert-butylthio)methyl esterC₉H₂₁O₂PS₃Contains tert-butyl group; effective against soil insects
Phosphorodithioic acid, O,O-diethyl S-((ethylthio)methyl) esterC₇H₁₇O₂PS₃Ethylthio group; different biological activity

Environmental and Mammalian Interaction Studies

While phosphorodithioates are effective against pests, their environmental impact and interactions with non-target organisms remain areas of concern. Research indicates that these compounds can affect beneficial insects and may have implications for mammalian health due to potential neurotoxic effects.

Environmental Impact Assessment
A study evaluating the persistence and degradation of phosphorodithioates in soil found that these compounds could remain active for extended periods, raising concerns about their accumulation and potential effects on soil microbiota.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves reacting dialkyl phosphorodithioic acid precursors with thioether-containing alkyl halides. For example, analogous compounds like Terbufos are synthesized via nucleophilic substitution between O,O-diethyl phosphorodithioic acid and chloromethyl thioethers. Critical parameters include:

  • Molar ratios : Excess thioether to drive reaction completion.
  • Solvent selection : Non-polar solvents (e.g., CCl₄) improve solubility of intermediates .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.
    • Validation : Purity is confirmed via thin-layer chromatography (TLC) and elemental analysis .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR confirm the presence of diethyl phosphorodithioate groups (δ ~100 ppm for ³¹P) and propylthio-methyl substituents (δ 1.2–2.8 ppm for alkyl protons) .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) reveals molecular ion peaks (e.g., m/z 285.39 for C₉H₂₀NO₃PS₂) and fragmentation patterns consistent with dithiophosphate esters .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 220–260 nm) quantifies impurities, leveraging solubility data in organic-aqueous systems .

Q. What acute toxicity data exist for this compound, and how do they compare to structurally related organophosphates?

  • Toxicity Profile : Acute oral LD₅₀ values for analogous compounds (e.g., Terbufos: 1.6 mg/kg in rats) suggest high toxicity due to cholinesterase inhibition .
  • Mechanistic Comparison : Unlike phosphorothioates (e.g., Diazinon), dithiophosphates require oxidative desulfuration to become active inhibitors, delaying toxicity onset .

Advanced Research Questions

Q. What metabolic pathways dominate in mammalian systems, and how do metabolites contribute to toxicity?

  • Pathways :

  • Phase I : Oxidation of the propylthio-methyl group to sulfoxide/sulfone derivatives, enhancing acetylcholinesterase (AChE) inhibition .
  • Phase II : Glutathione conjugation detoxifies reactive metabolites, but saturation at high doses exacerbates toxicity .
    • Analytical Challenges : LC-MS/MS is required to distinguish sulfone/sulfoxide metabolites in plasma, with detection limits ≤1 ppb .

Q. How do environmental factors modulate degradation kinetics in soil and water?

  • Soil Degradation : Half-life (t₁/₂) ranges from 3–30 days, depending on pH and microbial activity. Acidic soils (pH <6) accelerate hydrolysis to nontoxic phosphoric acid derivatives .
  • Aqueous Systems : Photolysis under UV light degrades the compound 5× faster than hydrolysis, producing sulfonic acid byproducts. Data contradictions arise from varying light intensity in studies .

Q. What strategies improve trace quantification of this compound and its metabolites in complex matrices?

  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges achieves >90% recovery from soil/water. Matrix effects in biological samples are mitigated via isotopically labeled internal standards (e.g., ¹³C-Terbufos) .
  • Detection : GC-MS with pulsed flame photometric detection (PFPD) enhances selectivity for sulfur-containing analytes, reducing interference from co-eluting organics .

Data Contradiction Analysis

  • Toxicity Discrepancies : Reported LD₅₀ values for Terbufos analogs vary by up to 50% across studies. This stems from differences in animal models (rats vs. mice) and purity of test compounds .
  • Degradation Half-Lives : Conflicting t₁/₂ values in soil (3 vs. 30 days) reflect variations in organic matter content and experimental scale (lab vs. field conditions) .

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